molecular formula C12H19NO B14219525 2-Anilinohexan-1-ol CAS No. 798551-71-0

2-Anilinohexan-1-ol

Katalognummer: B14219525
CAS-Nummer: 798551-71-0
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: ZHNPLOHUPAFLBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Anilinohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO It is characterized by the presence of an aniline group attached to a hexanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Anilinohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of hexan-1-ol with aniline in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents to facilitate the process. Another method involves the reduction of 2-nitrohexan-1-ol, followed by the substitution of the nitro group with an aniline group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Anilinohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanone derivatives, while substitution reactions can produce a variety of aniline-substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Anilinohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Anilinohexan-1-ol involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

2-Anilinohexan-1-ol can be compared with other similar compounds, such as:

    2-Anilinohexan-2-ol: Similar structure but with the aniline group attached to a different carbon atom.

    2-Anilinopentan-1-ol: A shorter carbon chain, which may affect its reactivity and applications.

    2-Anilinobutan-1-ol: An even shorter carbon chain, leading to different chemical properties.

Eigenschaften

CAS-Nummer

798551-71-0

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

2-anilinohexan-1-ol

InChI

InChI=1S/C12H19NO/c1-2-3-7-12(10-14)13-11-8-5-4-6-9-11/h4-6,8-9,12-14H,2-3,7,10H2,1H3

InChI-Schlüssel

ZHNPLOHUPAFLBO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CO)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.